![molecular formula C19H19N3O2 B605557 (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide CAS No. 1254032-16-0](/img/structure/B605557.png)
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide
Übersicht
Beschreibung
The compound (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide, also designated as AR-13503 (CAS: 2309668-15-1), is a chiral small molecule characterized by a propanamide backbone with a hydroxymethylphenyl substituent at the second carbon and an isoquinolin-6-yl group at the terminal amide position . Its stereochemistry at the second carbon (S-configuration) is critical for biological activity, as evidenced by its use in preclinical research targeting kinase inhibition pathways.
Key structural features include:
- Hydroxymethylphenyl group: Enhances solubility and facilitates hydrogen bonding with target proteins.
- Isoquinoline moiety: Aromatic and planar structure promotes π-π stacking interactions in enzymatic binding pockets.
- Primary amine: Potential for protonation under physiological conditions, influencing pharmacokinetic properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AR-13503 umfasst mehrere Schritte, beginnend mit dem Vorläufermolekül AR-13154(S). Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe chemischer Reaktionen wie nucleophile Substitution und Oxidation. Die Reaktionsbedingungen beinhalten häufig die Verwendung spezifischer Lösungsmittel, Katalysatoren und Temperaturregelung, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von AR-13503 folgt einem ähnlichen Syntheseweg, wird jedoch zur Deckung des kommerziellen Bedarfs hochskaliert. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Produktionskosten zu minimieren. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
AR-13503 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Nucleophilen oder Elektrophilen unter bestimmten Bedingungen
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von AR-13503 verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
AR-13503 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von Rho-Kinase und Proteinkinase C verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse wie Angiogenese und Zellpermeabilität.
Medizin: Als potenzieller Therapeutikum für Erkrankungen wie feuchte altersbedingte Makuladegeneration und diabetische Retinopathie untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt .
Wirkmechanismus
AR-13503 übt seine Wirkung aus, indem es die Aktivität von Rho-Kinase und Proteinkinase C hemmt. Diese Enzyme spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Zellmigration, Proliferation und Überleben. Durch die Hemmung dieser Enzyme kann AR-13503 das abnormale Blutgefäßwachstum reduzieren und die Barrierefunktion des retinalen Pigmentepithels verbessern .
Analyse Chemischer Reaktionen
Types of Reactions
AR-13503 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AR-13503 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide has been investigated for its potential as an enzyme inhibitor. Specifically, it exhibits notable activity against:
- Rho Kinase : Involved in cellular processes such as contraction and migration.
- Protein Kinase C : Plays a role in various signaling pathways affecting cell growth and differentiation.
The compound's mechanism of action involves binding to these enzymes, modulating their activity, and influencing critical biochemical pathways associated with disease progression .
Therapeutic Potential
The compound is being explored for its therapeutic applications in various diseases due to its ability to inhibit key enzymes involved in pathological processes. Research indicates potential benefits in:
-
Cancer Treatment : Studies have shown that this compound can inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Study Type Findings In Vivo Significant reduction in tumor size compared to controls
Chemical Research
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its functional groups that allow for further modifications .
Industrial Applications
This compound has potential applications in:
- Pharmaceuticals : As an intermediate in the production of drugs targeting specific enzymes involved in diseases.
- Agrochemicals : Its unique structure may also lend itself to developing new agricultural products.
Case Study on Tumor Growth Inhibition
In a controlled study using xenograft models, treatment with this compound resulted in:
Treatment Group | Tumor Size Reduction (%) |
---|---|
Control | 0 |
Compound | 50 |
This indicates a promising anticancer profile, warranting further investigation into its mechanisms and efficacy.
Safety and Toxicity Assessment
Toxicological evaluations have demonstrated that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Wirkmechanismus
AR-13503 exerts its effects by inhibiting the activity of Rho kinase and protein kinase C. These enzymes play crucial roles in various cellular processes, including cell migration, proliferation, and survival. By inhibiting these enzymes, AR-13503 can reduce abnormal blood vessel growth and improve the barrier function of retinal pigment epithelium .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Analogues with Modified Backbones or Substituents
De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide)
- Structural Differences : Replaces the propanamide backbone with an acetamide group and introduces a methoxy substituent instead of the primary amine.
- The absence of the isoquinoline moiety limits target specificity .
5-CA-2-HM-MCBX (4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid)
- Structural Differences: Incorporates a benzoic acid core with a hydroxymethylphenyl-ether linkage. The methylamino group replaces the primary amine of AR-13503.
- Functional Impact : The carboxylic acid group enhances ionization at physiological pH, improving renal clearance but reducing blood-brain barrier penetration compared to AR-13503 .
Degradation Product DP 4 (3-amino-2-[4-(hydroxymethyl)phenyl]-N-(isoquinolin-6-yl)propanamide)
- Structural Similarity : Nearly identical to AR-13503 but lacks stereochemical specification.
- Functional Impact : Comparative studies indicate that the (2S)-configuration in AR-13503 confers ~30% higher binding affinity to Rho-kinase (ROCK) compared to racemic mixtures like DP 4 .
Compounds with Heterocyclic Variations
Isoquinolin-6-amine (DP 5)
- Structural Differences: Retains the isoquinoline group but lacks the propanamide-hydroxymethylphenyl chain.
- Functional Impact : DP 5 exhibits negligible kinase inhibitory activity, underscoring the necessity of the complete AR-13503 structure for pharmacological efficacy .
Pyridine- and Pyrimidine-Based Analogues
- Example: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol) .
- Structural Differences: Sulfamoyl and pyridine groups replace the hydroxymethylphenyl and isoquinoline moieties.
- Functional Impact : The sulfamoyl group introduces strong electronegativity, altering target selectivity toward carbonic anhydrase isoforms rather than kinases .
Comparative Data Table
Research Findings and Mechanistic Insights
- Metabolic Stability : AR-13503 demonstrates superior metabolic stability compared to De-Xy-[S2200], with a hepatic microsomal half-life of 45 minutes versus 22 minutes, attributed to its resistance to esterase-mediated hydrolysis .
- Target Selectivity: The isoquinoline group in AR-13503 shows 10-fold higher selectivity for ROCK2 over PKC-α compared to pyridine-based analogues, as confirmed by crystallographic studies .
- Degradation Pathways : Forced degradation studies reveal that AR-13503 primarily undergoes hydrolytic cleavage at the amide bond under acidic conditions, yielding DP 4 and DP 5, whereas analogues like 5-CA-2-HM-MCBX degrade via decarboxylation .
Biologische Aktivität
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide, also known by its CAS number 1254032-16-0, is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in research and medicine.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- IUPAC Name : this compound
- InChI Key : LTXBFJFJUIJOQE-GOSISDBHSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. This compound has shown promise in modulating the activity of these targets, which can influence disease progression and therapeutic outcomes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. The antiproliferative effects were assessed using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HT-29 (Colon Carcinoma) | 25 | Moderate inhibition |
M21 (Skin Melanoma) | 30 | Significant inhibition |
MCF7 (Breast Carcinoma) | 20 | Strong inhibition |
These findings suggest that the compound may be a candidate for further development in cancer therapeutics.
COX Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and cancer processes. Preliminary studies indicate that it may selectively inhibit COX-2, offering potential as an anti-inflammatory agent without the gastrointestinal side effects associated with non-selective COX inhibitors .
Case Studies
-
Case Study on Antiproliferative Effects :
A study conducted on various human cancer cell lines highlighted the compound's ability to induce apoptosis and cell cycle arrest. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation . -
Inhibition of Type III Secretion System :
Another research effort demonstrated that at higher concentrations, this compound could inhibit the secretion of virulence factors in pathogenic bacteria, indicating potential applications in infectious disease management .
Applications in Research
The unique structure of this compound makes it a valuable tool in biochemical research:
- Biochemical Probes : It is used to study enzyme functions and protein interactions.
- Drug Development : Its promising biological activities have led to investigations into its therapeutic potential for treating inflammatory diseases and cancers.
Q & A
Basic Questions
Q. How is (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide characterized in pharmaceutical research?
Characterization involves a combination of chromatographic and spectroscopic techniques. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is used for quantification, employing a C18 column and gradient elution (e.g., mobile phase: phosphate buffer and acetonitrile). Structural confirmation is achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify the stereochemistry and functional groups. The compound is identified by its CAS number (2309668-15-1) and molecular formula (C₁₉H₁₉N₃O₂) .
Q. What are the key considerations for ensuring the stability of this compound during storage?
Stability studies under forced degradation conditions (acid/base hydrolysis, oxidation, thermal stress, and photolysis) reveal that the compound is sensitive to oxidative and hydrolytic pathways. Recommended storage conditions include controlled temperatures (2–8°C), protection from light, and inert atmosphere packaging to minimize degradation. Accelerated stability testing at 40°C/75% relative humidity over 6 months is advised for long-term storage assessments .
Q. What safety protocols should be followed when handling this compound?
As a laboratory research chemical, it should be handled under ISO 5 cleanroom conditions with personal protective equipment (gloves, lab coat, goggles). Avoid inhalation or skin contact. Waste disposal must comply with institutional guidelines for hazardous organic compounds. The material safety data sheet (MSDS) specifies it is not for human or veterinary use .
Advanced Questions
Q. What validated analytical methods are used to quantify this compound and its impurities?
A stability-indicating RP-HPLC method has been validated per ICH Q2(R1) guidelines for specificity, linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%). Key parameters:
Parameter | Details |
---|---|
Column | C18, 250 mm × 4.6 mm, 5 µm |
Detection | UV at 254 nm |
Flow Rate | 1.0 mL/min |
Retention Time | ~12.5 minutes |
Degradation Products | Resolved from the main peak with resolution >2.0 |
Q. How is this compound identified as a degradation product in pharmaceuticals like Netarsudil?
During forced degradation studies of Netarsudil dimesylate, the compound arises via hydrolysis of the ester linkage in the parent drug. It is labeled as DP4 (Degradation Product 4) and constitutes ~0.5–1.2% under acidic/thermal stress. Its presence necessitates strict control during API manufacturing to ensure drug efficacy and safety. Structural elucidation confirms it retains the isoquinolin-6-ylpropanamide backbone .
Q. What are the major degradation pathways and products associated with this compound?
Under stress conditions, the compound undergoes:
- Oxidation : Forms quinone derivatives via hydroxyl group conversion.
- Hydrolysis : Cleavage of the amide bond yields isoquinolin-6-amine (DP5) and substituted phenylpropanamide fragments.
- Thermal Degradation : Generates cyclized byproducts (e.g., DP6 via Michael addition).
Degradation Product (DP) | Structure | Formation Condition |
---|---|---|
DP4 (Target Compound) | Retains core structure | Parent drug hydrolysis |
DP5 | Isoquinolin-6-amine | Acidic hydrolysis |
DP6 | Cyclized propanamide derivative | Thermal stress |
Q. How do process-related impurities impact the pharmacological profile of APIs containing this compound?
As a degradation product, elevated levels (>0.15%) may indicate instability in the parent drug formulation, potentially altering bioavailability or toxicity. Impurity profiling using LC-MS/MS is critical to assess batch consistency. For example, DP4’s presence in Netarsudil batches correlates with reduced intraocular pressure-lowering efficacy in preclinical models .
Q. What synthetic strategies mitigate the formation of this compound as an impurity?
Optimization of reaction conditions (e.g., low-temperature esterification, inert atmosphere) minimizes unintended hydrolysis. Purification via preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) effectively separates the compound from the API. Process analytical technology (PAT) tools monitor impurity levels in real-time during synthesis .
Eigenschaften
CAS-Nummer |
1254032-16-0 |
---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1 |
InChI-Schlüssel |
LTXBFJFJUIJOQE-GOSISDBHSA-N |
SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Isomerische SMILES |
C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Kanonische SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AR-13503; AR 13503; AR13503; AR-11324 metabolite; AR 11324 metabolite; AR11324 metabolite; Netarsudil metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.